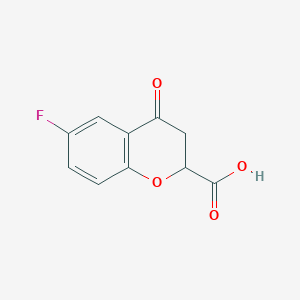

6-Fluoro-4-oxochroman-2-carboxylic acid

概要

説明

6-Fluoro-4-oxochroman-2-carboxylic acid is a fluorinated carboxylic acid with the molecular formula C₁₀H₇FO₄. This compound is an intermediate in the synthesis of the drug Fidarestat, which is used to treat complications of diabetes by inhibiting aldose reductase . The structure of this compound includes a dihydropyranone ring that adopts an envelope conformation .

準備方法

The synthesis of 6-Fluoro-4-oxochroman-2-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with a suitable precursor such as 6-fluorochroman-2-carboxylic acid.

Fluorination: The precursor undergoes fluorination to introduce the fluorine atom at the desired position.

Oxidation: The compound is then oxidized to form the oxochroman structure.

Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing environmental impact.

化学反応の分析

6-Fluoro-4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form more complex derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Hydrogenation: Hydrogenation reactions can reduce the double bonds in the chroman ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemical Properties and Structure

The molecular formula of 6F4OCA is , with a molecular weight of approximately 210.16 g/mol. The compound features a chroman backbone, with a fluorine atom at the 6-position and a carboxylic acid functional group at the 2-position. This configuration contributes to its reactivity and biological activity.

Chemical Synthesis

6F4OCA serves as an important building block in organic synthesis. It is utilized in the preparation of various derivatives and complex molecules, particularly in the synthesis of pharmaceuticals. Notably, it is a key intermediate in the synthesis of Fidarestat , a drug used for managing diabetic complications by inhibiting aldose reductase . The compound's ability to participate in various chemical reactions makes it a versatile component in synthetic chemistry.

| Application | Description |

|---|---|

| Building Block | Used in synthesizing complex organic molecules. |

| Intermediate | Key precursor for drugs like Fidarestat. |

Research indicates that 6F4OCA exhibits significant biological activities, particularly as an aldose reductase inhibitor . This inhibition is crucial for mitigating complications associated with diabetes, such as neuropathy and retinopathy, by reducing sorbitol accumulation in cells . The compound's interaction with biological systems highlights its potential therapeutic applications.

Pharmaceutical Development

The compound has garnered attention for its potential use in developing new drugs targeting various diseases, particularly those related to metabolic disorders. Its structural analogs have shown promise in treating conditions such as hypertension and heart failure due to their anti-inflammatory and hypoglycemic effects .

| Therapeutic Area | Potential Applications |

|---|---|

| Diabetes | Aldose reductase inhibition to prevent complications. |

| Cardiovascular Diseases | Treatment of hypertension and heart failure. |

Case Study 1: Synthesis of Fidarestat

In a study published by Mitsuru et al., 6F4OCA was synthesized as an intermediate for Fidarestat, demonstrating strong inhibition of aldose reductases . The synthesis involved multiple steps, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.

Case Study 2: Enzymatic Resolution

Recent advancements have introduced enzymatic methods for resolving racemic mixtures of 6-fluoro-chroman-2-carboxylic acids into optically pure forms using specific esterases . This method showcases a more environmentally friendly approach compared to traditional chemical resolutions, yielding high enantiomeric excess values.

作用機序

The mechanism of action of 6-Fluoro-4-oxochroman-2-carboxylic acid involves its role as an intermediate in the synthesis of Fidarestat. Fidarestat inhibits aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. By inhibiting this enzyme, Fidarestat reduces the accumulation of sorbitol in tissues, thereby preventing or alleviating diabetic complications .

類似化合物との比較

6-Fluoro-4-oxochroman-2-carboxylic acid can be compared with other similar compounds, such as:

6-Fluorochroman-2-carboxylic acid: Lacks the oxo group, making it less reactive in certain chemical reactions.

4-Oxochroman-2-carboxylic acid: Lacks the fluorine atom, which affects its chemical properties and reactivity.

6-Fluoro-4-oxochroman-2-carboxamide: Contains an amide group instead of a carboxylic acid group, altering its solubility and reactivity.

The uniqueness of this compound lies in its combination of a fluorine atom, an oxo group, and a carboxylic acid group, which confer specific chemical properties and reactivity.

生物活性

6-Fluoro-4-oxochroman-2-carboxylic acid (FCCA) is an organic compound that has gained attention for its significant biological activity, particularly in the context of diabetes treatment. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

FCCA has a molecular formula of CHF O and a molecular weight of approximately 210.159 g/mol. The compound features a chroman structure with a fluorine atom at the 6-position, which plays a crucial role in its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Weight | 210.159 g/mol |

| Melting Point | Not specified |

| LogP | 1.24410 |

| PSA | 63.60000 |

FCCA is primarily recognized as an intermediate in the synthesis of Fidarestat , a drug known for its potent inhibition of aldose reductase, an enzyme involved in the polyol pathway. This pathway is crucial in the development of diabetic complications such as neuropathy and retinopathy. By inhibiting aldose reductase, FCCA helps reduce sorbitol accumulation in cells, thereby mitigating these complications .

Enzymatic Resolution

Recent studies have highlighted innovative methods for producing optically pure FCCA using enzymatic resolution techniques involving esterases isolated from Geobacillus thermocatenulatus. This approach offers higher yields and reduced environmental impact compared to traditional chemical resolution methods .

Biological Activity

The biological activity of FCCA encompasses several key areas:

- Aldose Reductase Inhibition : FCCA demonstrates strong inhibition against aldose reductase, making it a candidate for treating diabetic complications .

- Anti-inflammatory Properties : Related compounds have shown potential anti-inflammatory effects, suggesting that FCCA may also contribute to reducing inflammation associated with diabetes.

- Antioxidant Activity : Some studies indicate that FCCA may possess antioxidant properties, which could further enhance its therapeutic profile in managing oxidative stress linked to diabetes.

Case Studies and Research Findings

Several studies have investigated the efficacy and mechanisms of FCCA:

- Study on Aldose Reductase Inhibition : A study demonstrated that FCCA effectively reduces sorbitol levels in diabetic models, indicating its potential to alleviate diabetic neuropathy symptoms .

- Synthesis Methodologies : Research has focused on improving synthesis methods for FCCA, emphasizing the importance of yield and purity for pharmaceutical applications. The enzymatic resolution method reported yields exceeding 93% .

特性

IUPAC Name |

6-fluoro-4-oxo-2,3-dihydrochromene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FO4/c11-5-1-2-8-6(3-5)7(12)4-9(15-8)10(13)14/h1-3,9H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXXHZKFLLLJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60380991 | |

| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105300-40-1 | |

| Record name | 6-Fluoro-3,4-dihydro-4-oxo-2H-1-benzopyran-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105300-40-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-4-oxochroman-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60380991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。